molecular formula C5H2N4 B1429017 1H-Pyrazole-3,5-dicarbonitrile CAS No. 847573-68-6

1H-Pyrazole-3,5-dicarbonitrile

Cat. No.: B1429017
CAS No.: 847573-68-6
M. Wt: 118.1 g/mol
InChI Key: LBSASQXIHJDQCN-UHFFFAOYSA-N
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Description

1H-Pyrazole-3,5-dicarbonitrile is an organic compound with the molecular formula C5H2N4. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound has gained significant attention due to its versatile applications in various scientific fields, including chemistry, biology, medicine, and industry .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-3,5-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring .

Comparison with Similar Compounds

  • 1H-Pyrazole-4-carbonitrile
  • 1H-Pyrazole-5-carbonitrile
  • 1,3-Dinitropyrazole

Comparison: 1H-Pyrazole-3,5-dicarbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other pyrazole derivatives, it exhibits different reactivity and stability, making it suitable for specific applications in research and industry .

Biological Activity

1H-Pyrazole-3,5-dicarbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, highlighting its potential therapeutic applications.

Synthesis of this compound

The synthesis of 1H-pyrazole derivatives typically involves the reaction of hydrazine with α,β-unsaturated carbonyl compounds or the use of multicomponent reactions. For example, the synthesis of pyran-linked phthalazinone-pyrazole hybrids has been reported, showcasing the versatility of pyrazole derivatives in creating biologically active compounds .

Biological Activities

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that derivatives of this compound show significant anticancer properties. For instance, a study reported IC50 values ranging from 9.8 to 41.6 µM against solid tumor cell lines such as lung and cervical carcinoma . This suggests that modifications to the pyrazole structure can enhance its efficacy against various cancer types.
  • Antimicrobial Properties : Pyrazole derivatives have also been evaluated for their antibacterial and antifungal activities. Research indicates that certain derivatives exhibit potent activity against a variety of microbial strains .
  • Anti-inflammatory Effects : The anti-inflammatory potential of pyrazole compounds has been explored extensively. Some derivatives demonstrate superior anti-inflammatory activity compared to standard treatments such as diclofenac sodium .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors for specific enzymes involved in cancer progression and inflammation. For example, compounds targeting cyclooxygenase (COX) pathways have been noted for their analgesic and anti-inflammatory effects .
  • Molecular Interactions : Molecular modeling studies reveal crucial interactions between pyrazole derivatives and target proteins, aiding in the design of more effective compounds. These studies often utilize quantitative structure-activity relationship (QSAR) methodologies to predict biological activity based on chemical structure .

Case Studies

Several case studies highlight the efficacy of this compound derivatives:

  • Antitumor Evaluation : A series of novel pyran-linked phthalazinone-pyrazole hybrids were synthesized and tested against various cancer cell lines. The results indicated promising anticancer activity with specific structural modifications enhancing potency .
  • Antimicrobial Screening : Derivatives were screened against common bacterial strains, demonstrating significant inhibitory effects compared to control groups. This underscores the potential for developing new antimicrobial agents based on the pyrazole scaffold .
  • Inflammatory Response Modulation : In vivo studies showed that certain pyrazole derivatives could effectively reduce inflammatory markers in models of acute inflammation, suggesting their potential as therapeutic agents in inflammatory diseases .

Data Summary

The following table summarizes key findings related to the biological activities and mechanisms associated with this compound:

Activity Type IC50 Values (µM) Mechanism References
Anticancer9.8 - 41.6Enzyme inhibition
AntimicrobialVariesMembrane disruption
Anti-inflammatoryVariesCOX inhibition

Properties

IUPAC Name

1H-pyrazole-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2N4/c6-2-4-1-5(3-7)9-8-4/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSASQXIHJDQCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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